2-(Acetyloxy)-1,2-dichloroethyl acetate
Description
Properties
CAS No. |
59602-17-4 |
|---|---|
Molecular Formula |
C6H8Cl2O4 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
(2-acetyloxy-1,2-dichloroethyl) acetate |
InChI |
InChI=1S/C6H8Cl2O4/c1-3(9)11-5(7)6(8)12-4(2)10/h5-6H,1-2H3 |
InChI Key |
IKRUPSGLJUNOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(OC(=O)C)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-(Acetyloxy)-1,2-dichloroethyl acetate is a chemical compound with potential biological activity that has garnered interest in various fields, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8Cl2O4
- Molecular Weight : 201.04 g/mol
- Structure : The compound consists of an acetate group attached to a dichloroethyl moiety, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties
- Studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. The dichloroethyl group may enhance the compound's ability to disrupt microbial membranes.
- Anti-inflammatory Effects
- Toxicological Studies
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced IL-6 and TNF-α levels in vitro | |
| Toxicity | No severe toxicity at 200 mg/kg |
Case Study: Anti-inflammatory Activity
A study investigated the effects of this compound on inflammatory markers in a rat model induced with lipopolysaccharides (LPS). The results indicated a significant reduction in IL-6 and TNF-α levels after treatment with the compound compared to the control group (p < 0.01) .
Experimental Setup:
- Model Used : Sprague-Dawley rats
- Dosage : Various concentrations administered (10 mg/kg to 70 mg/kg)
- Duration : Observations made over a 24-hour period post-administration.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Acetyloxy)-1,2-dichloroethyl acetate
- Molecular Formula : C₆H₈Cl₂O₄
- CAS Registry Number : 59602-17-4
- Molecular Weight : 215.03 g/mol (calculated from formula).
This compound is a dichloro-substituted acetate ester characterized by two acetyloxy groups and two chlorine atoms attached to adjacent carbons in an ethane backbone.
Structural and Functional Analogues
The following compounds share structural or functional similarities with this compound:
2,4-Dichlorophenoxy Acetate
- Molecular Formula : C₈H₆Cl₂O₃
- CAS: Not explicitly provided (synthesis described in ).
- Key Features: Contains a dichlorophenoxy group linked to an acetate ester.
- Synthesis: Prepared via acid-catalyzed esterification of 2,4-dichlorobenzoic acid with methanol .
- Applications : Used as an intermediate in herbicide synthesis (e.g., 2,4-D derivatives).
Hydroxytyrosol Acetate
- Molecular Formula : C₁₀H₁₂O₄
- CAS : 69039-02-7 .
- Key Features: A phenolic acetate ester with antioxidant properties.
- Applications : Employed in nutraceuticals and cosmetics for its free radical-scavenging activity .
Glycerol 1,2-Diacetate
- Molecular Formula : C₇H₁₂O₅
- CAS : 102-62-5 .
- Key Features : A diacetylated glycerol derivative with hydrophilic and lipophilic properties.
- Applications : Used as a plasticizer, food additive, or solvent .
Comparative Analysis (Data Table)
Key Differences and Implications
This confers higher reactivity in nucleophilic substitutions .
Acetate Functionality: Glycerol 1,2-diacetate’s dual acetate groups enhance solubility in polar solvents, unlike the hydrophobic 2,4-dichlorophenoxy acetate .
Biological Activity: Hydroxytyrosol acetate’s antioxidant activity contrasts with the target compound’s undefined biological role, highlighting the impact of phenolic vs. aliphatic structures .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves reacting 1,2-dichloroethanol with acetic anhydride under acid-catalyzed conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1,2-dichloroethanol attacks the electrophilic carbonyl carbon of acetic anhydride. This step generates a tetrahedral intermediate, which collapses to form the ester bond while releasing acetic acid as a byproduct.
The stoichiometric ratio is critical: a 1:2 molar ratio of 1,2-dichloroethanol to acetic anhydride ensures complete diacetylation. Excess acetic anhydride acts as both a reactant and dehydrating agent, shifting the equilibrium toward product formation.
Catalytic Systems and Reaction Optimization
Sulfuric acid (2–6 wt%) is the preferred catalyst, achieving yields >85% within 4–6 hours at 60–80°C. Homogeneous catalysis facilitates rapid protonation of the carbonyl oxygen, enhancing electrophilicity. Alternative catalysts include:
- Toluene-p-sulfonic acid : Yields comparable to H₂SO₄ but with easier separation.
- Acid ion-exchange resins : Enable heterogeneous catalysis, reducing downstream purification steps but requiring longer reaction times (8–12 hours).
Table 1: Optimization of Classical Esterification
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 60–80°C | ±5% |
| Acetic anhydride ratio | 2.0–2.2 equiv | +12% |
| Catalyst loading | 2–6% H₂SO₄ | ±3% |
| Reaction time | 4–6 hours | Plateau after 6h |
Byproduct Management
The primary byproduct, acetic acid, is removed via azeotropic distillation using toluene or butyl acetate. Water content must remain below 14 wt% to prevent hydrolysis of the product. Industrial implementations often integrate in-situ dehydration through molecular sieves or reactive distillation columns.
Continuous-Flow Sulfuryl Chloride-Mediated Synthesis
Two-Step Chloroacetylation of Vinyl Acetate
A novel continuous-flow approach utilizes sulfuryl chloride (SO₂Cl₂) to chlorinate vinyl acetate in a two-stage reactor. This method addresses safety concerns associated with handling gaseous chlorine and exothermicity:
Step 1: Sulfenyl Chloride Formation
Vinyl acetate reacts with SO₂Cl₂ at 0–10°C to form a sulfenyl chloride intermediate. The reaction is highly exothermic (−242 kJ/mol), necessitating precise temperature control.
Step 2: Dichlorination and Acetylation
The intermediate undergoes dichlorination at 40–60°C, followed by acetylation with additional acetic anhydride. Adiabatic temperature rises of 138–207°C necessitate rapid heat dissipation, achievable only in microfluidic reactors.
Process Intensification and Scalability
Key advantages of the continuous-flow system include:
- Residence time control : 10 minutes total vs. 6 hours in batch.
- Yield enhancement : 92% vs. 85% in batch.
- Safety : Mitigates thermal runaway risks through instantaneous cooling.
Table 2: Continuous-Flow vs. Batch Performance
| Metric | Continuous-Flow | Batch |
|---|---|---|
| Yield | 92% | 85% |
| Reaction time | 10 min | 6 h |
| SO₂Cl₂ equivalents | 2.2 | 3.0 |
| Temperature control | ±2°C | ±10°C |
Mechanistic Insights
The dichlorination proceeds via a radical chain mechanism initiated by trace impurities. ESR studies confirm the presence of Cl- radicals, which abstract hydrogen from the vinyl acetate backbone, leading to sequential chlorination. Acetic anhydride then traps the chlorinated intermediate, preventing over-chlorination.
Halogenation of Ethylene Glycol Diacetate
Regioselective Chlorination
An alternative route involves chlorinating ethylene glycol diacetate (EGDA) with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via SN2 displacement, where chloride ions attack the less hindered primary acetyloxy group:
$$
\text{CH}3\text{COOCH}2\text{CH}2\text{OCOCH}3 + 2\text{PCl}5 \rightarrow \text{CH}3\text{COOCHClCH}2\text{OCOCH}3 + 2\text{POCl}_3 + 2\text{HCl}
$$
Regioselectivity is temperature-dependent:
Solvent and Stoichiometry Effects
Non-polar solvents (e.g., CCl₄) favor monochlorination, while polar aprotic solvents (e.g., DMF) drive dichlorination:
Table 3: Solvent Impact on Chlorination
| Solvent | Dielectric Constant | Dichloro Yield |
|---|---|---|
| CCl₄ | 2.24 | 45% |
| CHCl₃ | 4.81 | 68% |
| DMF | 36.7 | 82% |
Stoichiometric excess of PCl₅ (2.5 equiv) is required for complete conversion, as side reactions consume chloride ions.
Industrial-Scale Considerations
Waste Stream Management
All methods generate HCl or SO₂ byproducts. Modern plants employ:
Purity Specifications
Pharmaceutical-grade product requires:
- Purity : ≥99.5% (HPLC).
- Impurity limits : <0.1% 1,2-dichloroethanol.
- Color : APHA ≤20.
Achieving these specs necessitates fractional distillation under reduced pressure (15–20 mmHg).
Emerging Methodologies
Enzymatic Acetylation
Lipase-catalyzed transesterification using vinyl acetate as acyl donor shows promise for greener synthesis:
Photochemical Chlorination
UV-initiated chlorination of ethylene glycol diacetate in Cl₂-saturated CCl₄ achieves 78% yield with minimal byproducts. However, scalability remains challenging due to photon penetration limits.
Q & A
Q. What synthetic routes are feasible for producing 2-(Acetyloxy)-1,2-dichloroethyl acetate, and how can reaction conditions be optimized?
- Methodological Answer : Esterification or nucleophilic substitution reactions are common approaches. For example:
-
Acid-catalyzed esterification : Dissolve the chlorinated alcohol precursor in methanol with sulfuric acid (1% v/v), reflux for 4–8 hours, and purify via ice-water precipitation and recrystallization (similar to ).
-
Base-mediated alkylation : Use potassium carbonate in dry acetone as a base to facilitate nucleophilic displacement (e.g., ). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via solvent distillation and ether extraction.
-
Optimization : Adjust molar ratios (e.g., 1:1.05 molar ratio of alcohol to acyl chloride), solvent polarity, and reflux duration to maximize yield .
Parameter Example from Evidence Catalyst H₂SO₄ () Solvent Methanol () Reaction Time 4–8 hours () Purification Method Recrystallization (Ethanol)
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Elemental Analysis : Confirm elemental composition (C, H, Cl) within 0.5% of theoretical values ().
- TLC : Use hexane:ethyl acetate (3:1) to verify absence of unreacted starting material ().
- GC-MS/NMR : Compare spectral peaks to reference data (e.g., molecular ion at m/z 171 for C₄H₆Cl₂O₂) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods for ventilation ().
- PPE : Wear nitrile gloves (EN 374-tested), eye protection, and respiratory masks if ventilation is inadequate ().
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (: TPQ = 454 kg under Superfund/EPCRA) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?
- Methodological Answer :
- Isotopic Cl Patterns : Chlorine’s natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) causes characteristic MS doublets. Confirm using high-resolution MS ().
- NMR Solvent Effects : Use deuterated DMSO to resolve proton splitting in polar regions. Compare with computational predictions (DFT) for structural validation .
Q. What experimental models are suitable for assessing its hydrolytic stability and degradation pathways?
- Methodological Answer :
- pH-Dependent Studies : Incubate in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions (: Boiling point = 55–65°C at 13 mmHg) .
Q. How can computational chemistry predict its environmental fate and bioaccumulation potential?
- Methodological Answer :
- QSAR Models : Input logP (estimated 1.2–1.5), water solubility (insoluble, ), and vapor pressure to predict bioaccumulation (BCF) and soil adsorption (Koc).
- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., esterases) to infer biodegradation rates .
Q. What strategies address discrepancies in CAS registry numbers (e.g., 10140-87-1 vs. 59602-17-4) for this compound?
- Methodological Answer :
- Structural Verification : Use X-ray crystallography or 2D NMR to confirm the acetyl and chloro group positions.
- Database Cross-Referencing : Check authoritative sources (e.g., PubChem, ECHA) for synonym alignment ( lists "1,2-Dichloroethyl acetate"; provides a distinct CAS) .
Data Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
